molecular formula C11H17N3S B13248902 3-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane

3-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane

Cat. No.: B13248902
M. Wt: 223.34 g/mol
InChI Key: BHDKCDBPKVBKGR-UHFFFAOYSA-N
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Description

3-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane is a nortropane derivative characterized by an 8-azabicyclo[3.2.1]octane core (unmethylated nitrogen bridge) and a 3-position substituent comprising a (1-methylimidazol-2-yl)sulfanyl group. This structure places it within a class of compounds inspired by tropane alkaloids, which are renowned for their biological activity, including interactions with neurotransmitter receptors and enzymes .

Properties

Molecular Formula

C11H17N3S

Molecular Weight

223.34 g/mol

IUPAC Name

3-(1-methylimidazol-2-yl)sulfanyl-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C11H17N3S/c1-14-5-4-12-11(14)15-10-6-8-2-3-9(7-10)13-8/h4-5,8-10,13H,2-3,6-7H2,1H3

InChI Key

BHDKCDBPKVBKGR-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SC2CC3CCC(C2)N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[32One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions, such as nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: Reduction reactions can target the imidazole ring or the bicyclic structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazole ring and the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield N-oxides, while substitution reactions can introduce various functional groups onto the molecule.

Scientific Research Applications

3-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug development.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including infections and cancer.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The bicyclic structure may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Substituent Diversity at the 3-Position

The 3-position of the 8-azabicyclo[3.2.1]octane scaffold is a critical site for modulating biological activity. Key analogs and their substituents include:

Compound Name Substituent at 3-Position Nitrogen Methylation Notable Properties/Activities References
3-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane (Target) (1-Methylimidazol-2-yl)sulfanyl (thioether) No (nortropane) Potential receptor binding via imidazole
3-(2-Pyridinylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride Pyridinylsulfanyl No Enhanced solubility due to pyridine HCl salt
8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 6-methoxy-2-oxo-benzimidazole carboxylate Ester-linked benzimidazole Yes (tropane) Probable protease/enzyme inhibition
3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane Pyridinyloxy No Potential CNS activity via ether linkage
8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one Ketone Yes Opioid receptor modulation (inferred)

Key Observations :

  • Solubility : Pyridine-containing analogs (e.g., ) exhibit improved aqueous solubility due to hydrochloride salt formation, whereas the target compound’s imidazole may require formulation optimization .
  • Biological Targets: Tropane derivatives (methylated nitrogen) like are often associated with acetylcholinesterase or monoamine transporter interactions, while nortropanes (unmethylated) may target chemokine receptors (e.g., CCR5) .

Nitrogen Bridge Modifications

The methylation status of the nitrogen bridge significantly impacts pharmacological profiles:

  • Tropanes (Methylated) : Derivatives like 8-methyl-8-azabicyclo[3.2.1]octane () exhibit increased lipophilicity, favoring blood-brain barrier penetration and CNS activity .

Biological Activity

3-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane, often referred to as a derivative of the azabicyclo[3.2.1]octane framework, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound features a bicyclic structure with a nitrogen atom in the ring, which is known to influence its pharmacological properties. The imidazole moiety contributes to its interaction with biological receptors, while the sulfanyl group may enhance its solubility and bioavailability.

Research indicates that compounds similar to this compound can inhibit specific enzymes and receptors involved in inflammatory processes. For instance, studies on related azabicyclic compounds have shown their ability to inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in inflammation regulation .

2. Pharmacological Effects

Several studies have documented the pharmacological effects of azabicyclo compounds:

  • Anti-inflammatory Activity : Compounds from this class have demonstrated significant anti-inflammatory effects by inhibiting NAAA, thereby preserving endogenous palmitoylethanolamide (PEA) levels, which are crucial for managing inflammation .
  • Neurotransmitter Modulation : Azabicyclo derivatives have been studied for their interactions with monoamine transporters, including dopamine (DAT), serotonin (SERT), and norepinephrine transporters (NET), indicating potential applications in treating mood disorders and neurodegenerative diseases .

Case Studies

Several case studies have highlighted the biological activity of azabicyclo derivatives:

  • A study on pyrazole azabicyclo[3.2.1]octane derivatives reported that specific modifications led to enhanced inhibitory activity against NAAA, with some compounds exhibiting low nanomolar IC50 values, indicating potent activity .

Data Tables

The following table summarizes key findings from various studies on the biological activity of azabicyclo derivatives:

Compound NameTarget EnzymeIC50 Value (µM)Biological Activity
ARN19689NAAA0.042Anti-inflammatory
ARN16186FAAH0.655Neuroprotective
22eDAT4.0Dopaminergic effects

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